Cas no 1308384-30-6 (3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one)

3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one structure
1308384-30-6 structure
Product name:3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one
CAS No:1308384-30-6
MF:C9H16N2O2
Molecular Weight:184.235542297363
MDL:MFCD18917063
CID:4587366
PubChem ID:56698915

3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one 化学的及び物理的性質

名前と識別子

    • 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
    • 3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
    • AT29507
    • AKOS024202648
    • BS-40249
    • DTXSID801233656
    • CS-0337926
    • MFCD18917063
    • 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, 3-methyl-
    • 1308384-30-6
    • 3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one
    • MDL: MFCD18917063
    • インチ: 1S/C9H16N2O2/c1-11-7-9(13-8(11)12)3-2-5-10-6-4-9/h10H,2-7H2,1H3
    • InChIKey: JRXNPMMTBWQQMF-UHFFFAOYSA-N
    • SMILES: O1C(N(C)CC21CCNCCC2)=O

計算された属性

  • 精确分子量: 184.121177757g/mol
  • 同位素质量: 184.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 220
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 41.6

3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B497055-100mg
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
1308384-30-6
100mg
$ 70.00 2022-06-07
BAI LING WEI Technology Co., Ltd.
4039489-5G
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
1308384-30-6 90%
5G
¥ 6664 2022-04-26
BAI LING WEI Technology Co., Ltd.
312457-250mg
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
1308384-30-6 95%
250mg
¥ 2310 2022-04-26
BAI LING WEI Technology Co., Ltd.
4039489-250MG
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
1308384-30-6 90%
250MG
¥ 1088 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M883340-1g
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
1308384-30-6 95%
1g
¥3,884.00 2022-09-01
eNovation Chemicals LLC
Y1250167-1g
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
1308384-30-6 90%
1g
$185 2024-06-06
BAI LING WEI Technology Co., Ltd.
4039489-1G
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
1308384-30-6 90%
1G
¥ 1666 2022-04-26
abcr
AB294182-5 g
3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, 90%; .
1308384-30-6 90%
5g
€723.20 2023-04-26
BAI LING WEI Technology Co., Ltd.
J20F312457-10g
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
1308384-30-6 0.95
10g
¥27016 2023-11-24
abcr
AB294182-10g
3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, 90%; .
1308384-30-6 90%
10g
€1181.60 2025-02-21

3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one 関連文献

3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-oneに関する追加情報

Recent Advances in the Study of 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one (CAS: 1308384-30-6)

The compound 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one (CAS: 1308384-30-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by its oxa-diazaspiro framework, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic utility. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have highlighted the role of 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one as a versatile scaffold in drug discovery. Its spirocyclic structure offers conformational rigidity, which is advantageous for targeting specific biological pathways. Researchers have investigated its potential as a modulator of various enzymes and receptors, particularly in the context of central nervous system (CNS) disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of monoamine oxidase B (MAO-B), suggesting its promise in the treatment of neurodegenerative diseases such as Parkinson's disease.

In addition to its pharmacological potential, synthetic methodologies for 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one have been refined to improve yield and scalability. A recent publication in Organic Letters detailed a novel one-pot synthesis route utilizing a cascade cyclization strategy, which significantly reduced the number of steps required compared to traditional methods. This advancement is expected to facilitate further exploration of the compound's derivatives and their biological activities.

Structural-activity relationship (SAR) studies have also been conducted to elucidate the key functional groups responsible for the compound's bioactivity. For example, modifications to the methyl group at the 3-position have been shown to influence binding affinity to target proteins, as reported in a 2024 study in Bioorganic & Medicinal Chemistry Letters. These findings provide valuable insights for the design of next-generation analogs with enhanced potency and selectivity.

Furthermore, computational modeling and molecular docking studies have been employed to predict the binding modes of 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one with its biological targets. These in silico approaches, combined with experimental validation, have revealed critical interactions at the atomic level, paving the way for rational drug design. A recent preprint on ChemRxiv highlighted the compound's potential as a lead structure for developing novel therapeutics targeting G protein-coupled receptors (GPCRs).

In conclusion, 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one (CAS: 1308384-30-6) represents a promising candidate in the realm of medicinal chemistry. Its unique spirocyclic architecture, coupled with its demonstrated biological activities and improved synthetic accessibility, positions it as a valuable tool for drug discovery. Ongoing research is expected to further unravel its therapeutic potential and expand its applications in treating various diseases.

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Amadis Chemical Company Limited
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